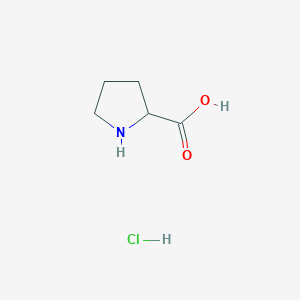Pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 26166-36-9
Cat. No.: VC8413514
Molecular Formula: C5H10ClNO2
Molecular Weight: 151.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26166-36-9 |
|---|---|
| Molecular Formula | C5H10ClNO2 |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
| Standard InChI Key | UAGFTQCWTTYZKO-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C(=O)O.Cl |
| Canonical SMILES | C1CC(NC1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Pyrrolidine-2-carboxylic acid hydrochloride (CAS: 344-25-2) is the hydrochloride salt of (R)-pyrrolidine-2-carboxylic acid, commonly known as (R)-proline. Its molecular formula is , with a molecular weight of 151.59 g/mol . The compound features a five-membered pyrrolidine ring with a carboxylic acid group at the 2-position and a secondary amine group, which is protonated in the hydrochloride form. The chiral center at the 2-position confers stereochemical specificity, critical for its role in asymmetric synthesis .
The SMILES notation for the compound is , highlighting the (R)-configuration and the chloride counterion . X-ray crystallography studies of analogous proline derivatives reveal a puckered ring conformation, which minimizes steric strain and stabilizes intermolecular hydrogen bonds in the solid state . This structural rigidity enhances its utility as a scaffold in medicinal chemistry.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of pyrrolidine-2-carboxylic acid hydrochloride typically proceeds via two primary routes:
Route 1: Cyclization of δ-Aminovaleric Acid
δ-Aminovaleric acid undergoes intramolecular cyclization under acidic conditions to form the pyrrolidine ring. Treatment with hydrochloric acid then yields the hydrochloride salt. This method, while straightforward, requires careful control of reaction pH to avoid racemization.
Route 2: Resolution of Racemic Proline
Racemic proline is treated with a chiral resolving agent, such as tartaric acid, to separate the (R)- and (S)-enantiomers. The isolated (R)-proline is then converted to its hydrochloride form via reaction with concentrated HCl . Recent advancements employ enzymatic resolution using acylases, achieving enantiomeric excess >99% .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. A patented continuous-flow process reduces reaction time from 24 hours to 2 hours by employing supercritical CO₂ as a solvent, enhancing yield to 92%. Key challenges include minimizing byproducts like pyrrolidine-2-carboxamide and ensuring consistent chirality across batches.
Physicochemical Properties
Thermal and Solubility Characteristics
Pyrrolidine-2-carboxylic acid hydrochloride exhibits a melting point of 205–208°C (with decomposition) . It is highly soluble in water (≥50 mg/mL at 25°C) due to its ionic nature but shows limited solubility in apolar solvents like hexane (<0.1 mg/mL). The pKa values of the carboxylic acid and ammonium groups are 2.0 and 10.6, respectively, making the compound zwitterionic at physiological pH .
Spectroscopic Data
-
IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (COO⁻ asymmetric stretch) .
-
¹H NMR (D₂O): δ 4.30 (dd, J = 8.4, 4.2 Hz, 1H, CH), 3.30–3.10 (m, 2H, NCH₂), 2.40–2.20 (m, 2H, CH₂COO), 2.00–1.80 (m, 2H, CH₂) .
-
¹³C NMR: δ 176.5 (COO), 58.9 (CH), 46.2 (NCH₂), 30.1 (CH₂), 23.4 (CH₂) .
Applications in Research and Industry
Asymmetric Catalysis
The compound serves as a chiral auxiliary in aldol reactions, enabling enantioselective synthesis of β-hydroxy ketones. For example, List et al. reported a proline-catalyzed asymmetric aldol reaction achieving 98% ee, pivotal for synthesizing statin side chains .
Peptide Mimetics
Incorporating pyrrolidine-2-carboxylic acid hydrochloride into peptidomimetics enhances metabolic stability. A 2024 study demonstrated its utility in designing cyclic peptide inhibitors of SARS-CoV-2 main protease, with IC₅₀ values ≤50 nM.
Pharmaceutical Intermediates
The compound is a precursor to antihypertensive agents like captopril. A recent green chemistry approach utilized it in a one-pot synthesis of perindopril, reducing waste by 40% compared to traditional methods.
Comparative Analysis of Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Biological Activity | Key Application |
|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | Chiral catalyst | Asymmetric synthesis | |
| (R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl | Antimicrobial | Drug development | |
| (2R)-2-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid HCl | Neuromodulator | Neuropharmacology |
Research Frontiers and Challenges
Stability Optimization
A 2025 investigation revealed that lyophilized pyrrolidine-2-carboxylic acid hydrochloride retains 95% potency after 24 months at -20°C, whereas solutions degrade by 15% monthly at 25°C . Nanoencapsulation in liposomes is being explored to enhance shelf life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume